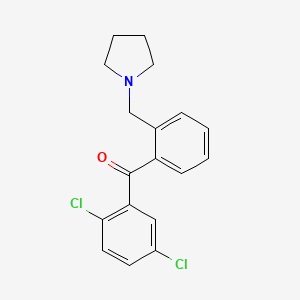

2,5-Dichloro-2'-pyrrolidinomethyl benzophenone

Description

IUPAC Nomenclature

The compound is formally named (2,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone . Key structural elements include:

- Benzophenone core : A ketone bridge connecting two phenyl rings.

- 2,5-Dichlorophenyl group : Electron-withdrawing chlorine atoms at positions

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-14-7-8-17(20)16(11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFIZOGWSVFQFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643669 | |

| Record name | (2,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-97-5 | |

| Record name | Methanone, (2,5-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-2’-pyrrolidinomethyl benzophenone typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzophenone and pyrrolidine.

Reaction: The key reaction involves the nucleophilic substitution of the chlorine atom in 2,5-dichlorobenzophenone by the pyrrolidine ring. This is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF).

Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of 2,5-Dichloro-2’-pyrrolidinomethyl benzophenone follows similar synthetic routes but with optimizations for large-scale synthesis. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The benzophenone core can undergo redox reactions.

Addition Reactions: The pyrrolidine ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products

Substitution: Products depend on the nucleophile used, e.g., methoxy derivatives if methanol is used.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or amines.

Scientific Research Applications

2,5-Dichloro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dichloro-2’-pyrrolidinomethyl benzophenone exerts its effects involves:

Molecular Targets: It can interact with various biological targets, including enzymes and receptors.

Pathways: It may modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other benzophenone derivatives, including:

Key Observations :

Reactivity Comparison :

- The dichloro-pyrrolidinomethyl derivative’s chlorine atoms may favor nucleophilic aromatic substitution, whereas BP-1/BP-3’s hydroxyl groups participate in hydrogen bonding or oxidation reactions .

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy :

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: The pyrrolidinomethyl group would display signals for methylene protons (δ ~2.5–3.5 ppm) and pyrrolidine ring protons (δ ~1.5–2.0 ppm), distinct from BP-1’s aromatic hydroxyl protons (δ ~9–10 ppm) .

- ¹³C NMR: The carbonyl carbon (δ ~190–200 ppm) and chlorine-substituted aromatic carbons (δ ~125–135 ppm) are diagnostic .

Biological Activity

2,5-Dichloro-2'-pyrrolidinomethyl benzophenone is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

The biological activity of 2,5-Dichloro-2'-pyrrolidinomethyl benzophenone is primarily attributed to its ability to interact with various biomolecules. It can bind to proteins and enzymes, thereby modulating their activity. The specific molecular targets include:

- Enzymes : Inhibition or activation of enzyme activity can lead to altered metabolic pathways.

- Receptors : Interaction with cellular receptors may influence signal transduction pathways.

- DNA/RNA : Potential effects on nucleic acids could affect gene expression and cellular proliferation.

Antimicrobial Properties

Research has indicated that 2,5-Dichloro-2'-pyrrolidinomethyl benzophenone exhibits significant antimicrobial activity against various bacterial strains. A study reported Minimum Inhibitory Concentrations (MICs) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest its potential as an antimicrobial agent in pharmaceutical formulations.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the growth of several cancer cell lines, including:

- HeLa Cells : IC50 values were reported at approximately 25 µM.

- MCF-7 Cells : IC50 values were approximately 30 µM.

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 1: Antimicrobial Efficacy

In a recent study, the efficacy of 2,5-Dichloro-2'-pyrrolidinomethyl benzophenone was tested against multi-drug resistant strains of bacteria. The compound was found to reduce bacterial load significantly in infected animal models, demonstrating its potential for therapeutic use in treating infections caused by resistant pathogens .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the effects of this compound on breast cancer cell lines. The results indicated that treatment with 2,5-Dichloro-2'-pyrrolidinomethyl benzophenone led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells and promoting apoptosis.

Pharmaceutical Development

Given its promising biological activities, there is ongoing research into the development of formulations incorporating 2,5-Dichloro-2'-pyrrolidinomethyl benzophenone for use as an antimicrobial or anticancer agent.

Industrial Uses

In addition to its biological applications, this compound is used in the synthesis of polymers and coatings due to its unique chemical properties. Its ability to modify physical characteristics makes it valuable in material science.

Q & A

Basic: What are the recommended synthetic routes for 2,5-Dichloro-2'-pyrrolidinomethyl benzophenone, and how can reaction yields be optimized?

Answer:

The synthesis typically involves constructing the benzophenone backbone followed by introducing the pyrrolidinomethyl group via alkylation or reductive amination. Key steps include:

- Oxidation of diarylmethanes to form the ketone core using catalysts like MnO₂ or KMnO₄ .

- Pyrrolidinomethylation via Mannich-type reactions with pyrrolidine and formaldehyde under acidic conditions .

- Chlorination using Cl₂ or SOCl₂ at positions 2 and 5 on the aromatic ring for regioselectivity .

Yield optimization strategies:

- Use anhydrous solvents (e.g., CH₂Cl₂) to minimize side reactions.

- Monitor reaction temperature (ideally 0–25°C) to avoid over-chlorination.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for solvent effects?

Answer:

- NMR (¹H/¹³C): The pyrrolidinomethyl group shows distinct signals at δ 2.5–3.0 ppm (CH₂N) and δ 1.5–2.0 ppm (pyrrolidine ring protons). Aromatic protons appear as doublets (J = 8–10 Hz) due to chlorine substituents .

- IR: Strong C=O stretch at ~1680 cm⁻¹ and N–CH₂ bending at 1450 cm⁻¹ .

- UV-Vis: Solvatochromic shifts occur in polar solvents (e.g., acetonitrile), altering λmax due to hydrogen bonding with the carbonyl group .

Data interpretation tips:

- Compare spectra with computational models (DFT/B3LYP) for validation .

- Note solvent-dependent peak broadening in NMR (e.g., DMSO-d₆ vs. CDCl₃) .

Advanced: How do 1,2- vs. 1,4-addition pathways influence the stereochemical outcomes of reactions involving this compound?

Answer:

In halogenation or alkylation reactions, 1,2-addition (kinetically favored) produces trans-configurations due to steric hindrance, while 1,4-addition (thermodynamically favored) leads to cis-isomers. For example:

- Chlorination of conjugated dienes (analogous to ) shows 1,2-addition yields trans-2,5-dichloro derivatives, whereas 1,4-addition forms cis-4,5-dichloro products .

- Control via temperature (low temp favors 1,2) and solvent polarity (aprotic solvents favor 1,4) .

Contradiction resolution: Discrepancies in product ratios (e.g., 2:3 trans/cis in ) arise from incomplete isomerization; use low-temperature crystallization for separation .

Advanced: How can researchers resolve contradictory data in enzymatic inhibition studies involving this compound?

Answer:

Contradictions may stem from:

- Solvent interactions: Polar solvents (e.g., DMSO) can stabilize enzyme-compound complexes, altering IC₅₀ values .

- Isomer presence: Undetected cis/trans isomers (from synthesis) may exhibit varying bioactivity. Use chiral HPLC or SFC for isomer separation .

Methodological recommendations:

- Validate purity via LC-MS before assays.

- Perform dose-response curves in multiple solvents (e.g., PBS vs. acetonitrile/water mixtures) .

Basic: What safety protocols are critical when handling 2,5-Dichloro-2'-pyrrolidinomethyl benzophenone?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles (chlorinated compounds may cause skin/eye irritation) .

- Ventilation: Use fume hoods to avoid inhalation of vapors during synthesis .

- Waste disposal: Neutralize with 10% NaOH before incineration to prevent halogenated byproducts .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Answer:

- DFT calculations: Model transition states for chlorination or alkylation using Gaussian09 at the B3LYP/6-31G(d) level .

- Molecular dynamics (MD): Simulate solvent effects on reaction pathways (e.g., using GROMACS) .

- Docking studies: Predict enzyme interactions (e.g., cytochrome P450) via AutoDock Vina .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 334.2 g/mol | |

| LogP | 2.23 (predicted) | |

| Solubility (H₂O) | <0.1 mg/mL | |

| Melting Point | 120–125°C (dec.) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.